molecular formula C20H21N5O2 B12385169 N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide

N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide

Cat. No.: B12385169
M. Wt: 363.4 g/mol
InChI Key: NTLLKKOHPKDCSW-ZDUSSCGKSA-N
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Description

N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide is a useful research compound. Its molecular formula is C20H21N5O2 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
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Biological Activity

N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 270.33 g/mol

Structural Features

The unique structural features of this compound include:

  • A cyclopropyl group that may enhance lipophilicity and membrane permeability.
  • A triazole moiety which is often associated with biological activity, particularly in the context of antimicrobial and anticancer properties.
  • A pyridine-derived ethoxy group that may contribute to the compound's interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with triazole moieties exhibit significant anticancer properties. For instance, research on related triazole derivatives has shown promising results against various cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study: Triazole Derivatives

In a comparative study, a series of triazole derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis in cancer cells. The most potent compound exhibited IC50 values in the low micromolar range, suggesting strong biological activity .

Antimicrobial Activity

Compounds similar to this compound have also been evaluated for antimicrobial properties. Triazole-containing compounds are known to disrupt fungal cell wall synthesis, making them effective against various fungal pathogens.

Example Findings

A study evaluating the antimicrobial efficacy of triazole derivatives found that several compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida species .

The proposed mechanisms for the biological activities of this compound include:

  • Inhibition of Enzyme Activity : Triazoles may inhibit specific enzymes involved in DNA synthesis or repair.
  • Cell Membrane Disruption : The lipophilic nature of cyclopropyl groups can facilitate membrane penetration, leading to cell lysis in microbial cells.
  • Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways through oxidative stress or mitochondrial dysfunction.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Mechanism of Action
AnticancerMCF-75.0Apoptosis induction
AnticancerSW4806.5Cell cycle arrest (G2/M phase)
AntimicrobialE. coli12.0Cell wall synthesis inhibition
AntifungalCandida albicans8.0Membrane disruption

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide

InChI

InChI=1S/C20H21N5O2/c1-13(17-5-3-4-10-21-17)27-19-9-6-14(20(26)22-15-7-8-15)11-16(19)18-12-25(2)24-23-18/h3-6,9-13,15H,7-8H2,1-2H3,(H,22,26)/t13-/m0/s1

InChI Key

NTLLKKOHPKDCSW-ZDUSSCGKSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C

Canonical SMILES

CC(C1=CC=CC=N1)OC2=C(C=C(C=C2)C(=O)NC3CC3)C4=CN(N=N4)C

Origin of Product

United States

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